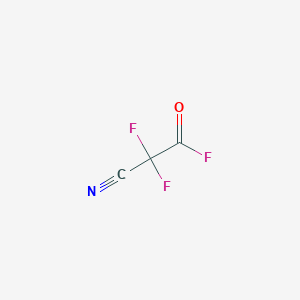
Diethyl 2-butylcyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4 It belongs to the class of cyclopropane derivatives, which are known for their strained ring structures and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-butylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with butyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-butylcyclopropane-1,1-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diethyl 2-butylcyclopropane-1,1-dicarboxylic acid, while reduction can produce diethyl 2-butylcyclopropane-1,1-dicarbinol.
Applications De Recherche Scientifique
Diethyl 2-butylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism by which diethyl 2-butylcyclopropane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. In general, the strained cyclopropane ring is highly reactive and can participate in various chemical transformations. The ester groups can also undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: A similar compound with a simpler structure, lacking the butyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Another cyclopropane derivative with methyl ester groups instead of ethyl.
Diethyl 1,1-cyclobutanedicarboxylate: A related compound with a cyclobutane ring instead of cyclopropane.
Uniqueness
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the butyl group provides additional functionality.
Propriétés
| 72435-01-9 | |
Formule moléculaire |
C13H22O4 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
diethyl 2-butylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-4-7-8-10-9-13(10,11(14)16-5-2)12(15)17-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
CTFBTZISAUIDPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC1(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)

![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)

![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)

![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
